4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

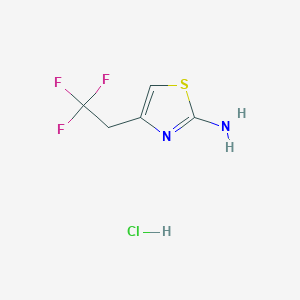

The molecular formula of 4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride is established as C₅H₅F₃N₂S, representing a compact heterocyclic structure with molecular weight considerations that include the hydrochloride salt formation. The structural identification through systematic international chemical identifier notation confirms the arrangement as InChI=1S/C5H5F3N2S/c6-5(7,8)1-3-2-11-4(9)10-3/h2H,1H2,(H2,9,10), providing unambiguous specification of the molecular connectivity and stereochemical features.

The simplified molecular input line entry system representation C1=C(N=C(S1)N)CC(F)(F)F clearly illustrates the thiazole ring backbone with the characteristic sulfur and nitrogen heteroatoms positioned at the 1 and 3 positions respectively. The trifluoroethyl substituent extends from carbon position 4 of the thiazole ring, creating a significant electronic influence throughout the molecular framework. Crystal structure analysis of related thiazole derivatives has demonstrated that aromatic rings maintain coplanar arrangements with the thiazole ring system, while alkyl substituents adopt specific conformational preferences that minimize steric interactions.

Mass spectrometric analysis reveals predicted collision cross section values that provide insight into the three-dimensional structure in the gas phase. The protonated molecular ion [M+H]+ exhibits a predicted collision cross section of 129.5 Ų, while the sodium adduct [M+Na]+ shows an increased value of 139.5 Ų. These measurements indicate compact molecular geometry with the trifluoroethyl group contributing to the overall molecular volume without extensive conformational flexibility.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 183.01984 | 129.5 |

| [M+Na]+ | 205.00178 | 139.5 |

| [M-H]- | 181.00528 | 128.2 |

| [M+NH4]+ | 200.04638 | 150.2 |

| [M+K]+ | 220.97572 | 136.6 |

The crystallographic analysis of structurally related thiazole compounds reveals that the thiazole ring system maintains planarity with bond lengths consistent with aromatic character. The carbon-sulfur bond length in the thiazole ring typically measures approximately 1.744 angstroms, while the carbon-nitrogen bonds exhibit partial double bond character with lengths around 1.368 angstroms. The trifluoroethyl substituent introduces significant electronegativity effects that influence the electron density distribution throughout the entire molecular framework.

Electronic Configuration and Bonding Patterns

The electronic structure of this compound exhibits complex bonding patterns influenced by the highly electronegative fluorine atoms and the heteroaromatic thiazole system. Density functional theory calculations on related thiazole derivatives demonstrate that trifluoromethyl and trifluoroethyl substituents significantly affect the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The presence of three fluorine atoms in the trifluoroethyl group creates a strong electron-withdrawing effect that stabilizes the molecular orbital system and influences the overall reactivity profile.

Computational studies on thiazole derivatives with electron-withdrawing substituents reveal that the introduction of fluorinated alkyl groups leads to decreased highest occupied molecular orbital energies, typically ranging from -7.01 electronvolts for unsubstituted thiazole to more negative values approaching -7.42 electronvolts for strongly electron-withdrawing derivatives. The trifluoroethyl group in the target compound is expected to produce similar electronic effects, creating a molecular system with enhanced electrophilic character and reduced nucleophilic reactivity at the thiazole ring.

The bonding patterns within the thiazole ring system exhibit characteristic aromatic delocalization with nitrogen and sulfur heteroatoms contributing to the overall electron density distribution. Natural bond orbital analysis of related compounds indicates that the sulfur atom typically carries a partial positive charge of approximately +0.27 elementary charges, while the nitrogen atoms exhibit negative charges ranging from -0.45 to -0.51 elementary charges. These charge distributions create specific sites for intermolecular interactions and influence the overall chemical behavior of the compound.

The amino group at position 2 of the thiazole ring provides additional electronic complexity through its ability to participate in resonance interactions with the aromatic system. Nuclear magnetic resonance spectroscopy studies of similar compounds reveal that amino protons typically appear as broad signals in the range of 6.0 to 9.0 parts per million, indicating rapid exchange processes and potential hydrogen bonding interactions. The electronic environment of the amino group is significantly influenced by the electron-withdrawing trifluoroethyl substituent, which reduces the electron density available for resonance stabilization.

| Structural Feature | Electronic Effect | Typical Charge Distribution |

|---|---|---|

| Sulfur atom | Electron deficient | +0.27 elementary charges |

| Ring nitrogen | Electron rich | -0.45 elementary charges |

| Amino nitrogen | Electron rich | -0.51 elementary charges |

| Trifluoroethyl carbon | Electron deficient | Variable depending on position |

The trifluoroethyl substituent creates a significant dipole moment within the molecular structure due to the electronegativity difference between carbon and fluorine atoms. This dipole contributes to intermolecular interactions and influences the physical properties of the compound including solubility characteristics and crystal packing arrangements. The electron-withdrawing nature of the trifluoroethyl group stabilizes negative charge development at remote sites within the molecule while simultaneously reducing electron density at the point of attachment.

Comparative Analysis with Related Thiazole Derivatives

Structural comparison of this compound with related thiazole derivatives reveals distinctive features that arise from the specific substitution pattern and the presence of fluorinated alkyl groups. Analysis of thiazole compounds bearing different substituents demonstrates that electron-withdrawing groups significantly influence molecular reactivity and electronic properties compared to electron-donating alternatives. The trifluoroethyl substituent represents one of the most strongly electron-withdrawing groups commonly encountered in thiazole chemistry, creating unique electronic characteristics that distinguish this compound from methyl, ethyl, or phenyl-substituted analogues.

Comparative density functional theory studies on thiazole derivatives with various substituents reveal systematic trends in molecular orbital energies and chemical reactivity parameters. Compounds bearing trifluoromethyl groups exhibit highest occupied molecular orbital energies approximately 0.4 electronvolts lower than corresponding methyl-substituted derivatives, indicating significantly altered electronic properties. The trifluoroethyl group in the target compound is expected to produce similar but potentially more pronounced effects due to the additional carbon atom providing greater conformational flexibility while maintaining strong electron-withdrawing character.

Nuclear magnetic resonance spectroscopic analysis of related trifluoromethyl-substituted thiazoles provides valuable comparative data for understanding the electronic environment in this compound. Fluorine-19 nuclear magnetic resonance spectroscopy of 4-(trifluoromethyl)thiazol-2-amine derivatives typically shows signals around -64.8 parts per million for the trifluoromethyl group. The trifluoroethyl group in the target compound would be expected to exhibit similar fluorine chemical shifts, with the additional methylene carbon providing characteristic carbon-13 signals that distinguish it from direct trifluoromethyl substitution.

Structural analysis of thiazole derivatives with halogenated substituents demonstrates the influence of electronegativity on molecular geometry and intermolecular interactions. Comparison with 2-amino-5-bromo-4-(trifluoromethyl)thiazole reveals that halogen substitution creates additional sites for intermolecular interactions while the trifluoromethyl group primarily influences electronic properties. The trifluoroethyl substituent in the target compound combines the electronic effects of fluorination with the structural flexibility of an alkyl chain, creating a unique balance of properties.

| Compound Type | Highest Occupied Molecular Orbital Energy | Electronic Character | Structural Features |

|---|---|---|---|

| Unsubstituted thiazole | -7.01 eV | Moderate electron density | Planar aromatic system |

| Methyl-substituted thiazole | -6.8 eV | Electron-rich | Alkyl electron donation |

| Trifluoromethyl thiazole | -7.4 eV | Electron-deficient | Strong electron withdrawal |

| Trifluoroethyl thiazole | Predicted -7.3 eV | Electron-deficient | Flexible electron withdrawal |

The amino substituent at position 2 provides another point of comparison with related thiazole derivatives. Computational studies indicate that amino groups in thiazole systems exhibit varying degrees of resonance interaction depending on the electronic nature of other substituents. In electron-rich systems, the amino group participates strongly in aromatic resonance, while electron-withdrawing substituents reduce this interaction and increase the basicity of the amino nitrogen. The trifluoroethyl group in the target compound is expected to enhance amino group basicity compared to electron-donating substituents.

Crystallographic analysis of related thiazole compounds reveals systematic variations in bond lengths and angles that correlate with substituent electronic effects. Electron-withdrawing groups typically cause slight contraction of carbon-carbon bonds within the thiazole ring while carbon-heteroatom bonds may show modest elongation. The trifluoroethyl substituent in the target compound would be expected to produce similar geometric perturbations, with the magnitude depending on the specific electronic coupling between the substituent and the aromatic system.

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2S.ClH/c6-5(7,8)1-3-2-11-4(9)10-3;/h2H,1H2,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTDOEZIODSWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820712-13-7 | |

| Record name | 4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine hydrochloride (CAS: 1820712-13-7) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial effects, cytotoxicity, and other pharmacological activities based on recent research findings.

The compound is characterized by a thiazole ring and a trifluoroethyl substituent, which contribute to its unique biological activity. The trifluoroethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies involving related thiazole derivatives have shown effectiveness against various bacterial strains. The presence of halogenated groups often enhances antibacterial activity against Gram-positive bacteria while maintaining moderate activity against Gram-negative strains .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine | Staphylococcus aureus | 62.5 μg/mL |

| Thiazole Derivative A | E. coli | 32 μg/mL |

| Thiazole Derivative B | Salmonella typhi | 500 μg/disk |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies suggest that this compound may inhibit cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The observed IC50 values indicate moderate to high cytotoxic potential .

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| MDA-MB-231 | 5.84 | Moderate |

| NUGC-3 | 5.66 | Moderate |

| SK-Hep-1 | 5.44 | Moderate |

The mechanism by which this compound exerts its effects is believed to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways in cancer cells. The thiazole moiety may play a crucial role in these interactions due to its ability to form hydrogen bonds with target enzymes .

Case Studies

In a notable study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of various thiazole derivatives. They found that modifications at the amine group significantly influenced both antimicrobial and cytotoxic activities. Compounds with electron-withdrawing groups exhibited enhanced potency against bacterial strains and cancer cells .

Scientific Research Applications

Antiparasitic Activity

Research indicates that thiazole derivatives exhibit potential against various parasitic diseases. A study highlighted the development of thiazole-based compounds for the treatment of human African trypanosomiasis (HAT). The introduction of the trifluoroethyl group may enhance the bioavailability and efficacy of these compounds against Trypanosoma brucei, the causative agent of HAT .

Anticancer Properties

Thiazole derivatives have been explored for their anticancer activities. A specific series of substituted thiazoles demonstrated potent effects against chronic lymphocytic leukemia cells. The structural modifications involving the trifluoroethyl group may play a crucial role in enhancing the therapeutic window and selectivity towards cancer cells .

Inhibition of Kinases

The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. The interaction between the thiazole moiety and CDK enzymes could lead to the development of new cancer therapies by selectively inhibiting tumor growth while sparing normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Research has focused on how various substitutions on the thiazole ring impact biological activity. The trifluoroethyl substitution has been linked to improved pharmacokinetic properties, making these compounds more suitable for therapeutic use .

- Antiparasitic Efficacy : A study conducted on a series of thiazole derivatives showed that compounds similar to 4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride exhibited significant activity against Trypanosoma brucei in vitro, leading to further investigations into their potential as new antiparasitic agents .

- Cancer Therapeutics : Research involving substituted thiazoles indicated that those modified with trifluoroethyl groups had enhanced potency against cancer cell lines compared to their non-modified counterparts. This suggests a promising avenue for developing targeted cancer therapies utilizing this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine hydrochloride include:

Physicochemical Properties

- Lipophilicity : The trifluoroethyl group increases logP compared to phenyl (4-Phenyl-1,3-thiazol-2-amine) and methyl ([2-(4-Methyl-thiazol-2-yl)ethyl]amine) analogs, favoring blood-brain barrier penetration .

- Solubility : Hydrochloride salts universally improve water solubility, but trifluoroethyl derivatives may exhibit lower solubility than chlorophenyl analogs due to increased hydrophobicity .

- Stability : The C-F bond in trifluoroethyl enhances resistance to oxidative metabolism, whereas chlorophenyl groups (e.g., N-(2,4-Dichlorophenyl)-thiazol-2-amine) are prone to dehalogenation .

Research Findings and Trends

- Electron-Withdrawing Effects : Trifluoroethyl and chlorophenyl substituents stabilize the thiazole ring’s amine group, enhancing reactivity in nucleophilic substitutions compared to phenyl analogs .

- Metabolic Profiles: Fluorinated derivatives exhibit longer half-lives in vivo than non-fluorinated counterparts, as seen in comparative studies of 4-Phenyl- vs. 4-Trifluoroethyl-thiazol-2-amine .

- Toxicity : Chloromethyl-substituted analogs (e.g., 4-(Chloromethyl)-N-methyl-N-(CF₃CH₂)-thiazol-2-amine HCl) were discontinued due to uncharacterized toxicity risks, underscoring the need for rigorous safety profiling in fluorinated compounds .

Preparation Methods

Synthetic Outline

The method described in European Patent EP2621894B1 involves:

Step 1: Coupling Reaction

- A compound of Formula 2 is reacted with a compound of Formula 3 in the presence of a coupling reagent and base to form an intermediate (Formula 4).

- The intermediate is typically a benzyl carbamate (CBZ) protected amine derivative.

Step 2: Hydrogenolysis

- The CBZ protecting group is removed by hydrogenolysis using hydrogen gas and a palladium on carbon catalyst (5-10% Pd/C) at atmospheric pressure.

- This yields the free amine compound (Formula 1).

Step 3: Formation of Hydrochloride Salt

- The free amine is reacted with hydrochloric acid (HCl) or another acid (e.g., trifluoroacetic acid, methanesulfonic acid) to form the hydrochloride salt (Formula 1A).

Reaction Conditions and Notes

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Coupling | Compound 2 + Compound 3 + coupling reagent + base | Ambient temperature (~20 °C) typical |

| Hydrogenolysis | H2 gas, Pd/C catalyst, atmospheric pressure | Alternative hydrogen donors (ammonium formate) possible |

| Salt Formation | Acid (HCl, CF3CO2H, CH3SO3H), solvent (e.g., MeOH) | Provides stable salt form for isolation |

- The benzyl carbamate protecting group removal is well-documented and can be achieved under mild conditions without affecting the trifluoroethyl group.

- The method allows for high purity and yield of the hydrochloride salt form.

Preparation Method B: Multi-Step Organic Synthesis (Literature-Based)

This approach involves the synthesis of heterocyclic intermediates leading to the target compound, employing modern organic synthesis techniques such as palladium-catalyzed cross-coupling, formylation, and reduction.

Key Steps

-

- Starting from substituted pyridin-2-amine and related heterocycles.

- Use of iodine-mediated cyclization or N-bromosuccinimide (NBS) bromination to functionalize the thiazole ring.

Introduction of the 2,2,2-Trifluoroethyl Group:

- Via nucleophilic substitution or amide coupling with trifluoroethyl-containing reagents.

- Coupling reagents such as EDCI facilitate amide bond formation.

-

- Borane-dimethyl sulfide complex (BH3-Me2S) used for reduction steps.

- Final conversion to hydrochloride salt by treatment with HCl in dioxane or methanol.

Representative Reaction Conditions

| Step | Reagents/Conditions | Temperature/Time |

|---|---|---|

| Cyclization | I2, NaOH, H2O | 20–110 °C, 4–12 h |

| Bromination | NBS, CH3CN | 20–30 °C, 5 h |

| Coupling | Aryl halide, Pd2(dba)3, XantPhos, t-BuONa, toluene | 110 °C, 12 h |

| Amide Formation | Acid, EDCI, pyridine | 25 °C, 12 h |

| Reduction | BH3-Me2S, THF | 0–60 °C, 6 h |

| Salt Formation | HCl/dioxane, MeOH | 20 °C, 12 h |

Data Table Summarizing Preparation Methods

| Preparation Aspect | Method A (Patent EP2621894B1) | Method B (RSC Literature) |

|---|---|---|

| Starting Materials | Protected amine intermediates (CBZ-protected) | Substituted pyridin-2-amine, pyridine derivatives |

| Key Reactions | Coupling reaction, hydrogenolysis, salt formation | Cyclization, bromination, Pd-catalyzed coupling, reduction |

| Protecting Group Removal | Hydrogenolysis with Pd/C | Not applicable (functional group transformations) |

| Catalyst | Pd/C for hydrogenolysis | Pd2(dba)3 with XantPhos or BrettPhos Pd G3 |

| Reaction Temperatures | Ambient to 20 °C (coupling), atmospheric pressure H2 | 20–110 °C depending on step |

| Salt Formation | Acid treatment (HCl or other acids) | HCl/dioxane or HCl in MeOH |

| Purification | Crystallization of salt form | Silica gel chromatography, prep-HPLC |

| Advantages | Mild conditions, scalable, high purity salt | Versatile, allows structural modifications |

Detailed Research Findings and Notes

The use of benzyl carbamate (CBZ) protection is critical in Method A to prevent side reactions during coupling. The CBZ group is efficiently removed by catalytic hydrogenation without affecting the trifluoroethyl substituent, ensuring product integrity.

Hydrogenolysis catalysts such as 5–10% Pd/C under atmospheric hydrogen pressure are preferred for their selectivity and mild reaction conditions. Alternative hydrogen donors like ammonium formate may be used to avoid handling gaseous hydrogen.

Method B provides a broader synthetic toolkit, allowing the incorporation of various substituents on the thiazole ring and adjacent heterocycles. This flexibility is valuable for medicinal chemistry optimization.

The formation of the hydrochloride salt improves the compound's stability, solubility, and ease of handling, which is essential for pharmaceutical applications.

Reaction monitoring by LCMS and purification by preparative HPLC or silica gel chromatography ensure high purity of the final product.

Q & A

Q. What is the role of the trifluoroethyl group in modulating the physicochemical properties of this compound?

The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s strong electronegativity and low polarizability. This substituent reduces basicity of adjacent amines, improving bioavailability by minimizing protonation at physiological pH. Fluorine’s inductive effects also influence molecular conformation, potentially enhancing binding affinity to target proteins .

Q. What synthetic strategies are employed to prepare 4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine derivatives?

Synthesis typically involves cyclization of thiourea intermediates with α-halo ketones or esters. For example:

- Step 1 : React 2,2,2-trifluoroethylamine with carbon disulfide to form a thiourea intermediate.

- Step 2 : Cyclize with α-bromoacetophenone derivatives under basic conditions (e.g., KOH/EtOH).

- Step 3 : Purify via recrystallization or column chromatography. Hydrochloride salt formation is achieved using HCl gas in anhydrous ether .

Q. How can researchers validate the purity and identity of this compound?

Use orthogonal analytical methods:

- HPLC : >98% purity with a C18 column (acetonitrile/water + 0.1% TFA).

- NMR : Confirm trifluoroethyl protons (δ 3.8–4.2 ppm) and thiazole aromatic protons (δ 7.5–8.0 ppm).

- Mass Spectrometry : ESI-MS [M+H]+ expected at m/z 239.03 (C₅H₅F₃N₂S) .

Advanced Research Questions

Q. How does this compound interact with central nervous system (CNS) targets, and what experimental models are suitable for testing?

Thiazol-2-amine derivatives often target neurotransmitter receptors (e.g., CRF1). Design experiments using:

Q. How can data contradictions in reported bioactivity be resolved?

Contradictions may arise from differences in assay conditions or compound stereochemistry. Mitigate by:

- Orthogonal assays : Compare functional (cAMP inhibition) vs. binding assays.

- Chiral HPLC : Verify enantiomeric purity.

- Structural analysis : Perform X-ray crystallography to confirm absolute configuration (e.g., P2₁/c space group observed in related thiazoles) .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

- Substituent variation : Replace trifluoroethyl with methyl, ethyl, or difluoroethyl groups to assess fluorine’s impact.

- Biological testing : Use IC₅₀ values from kinase inhibition assays (e.g., JNK3) to correlate substituent size/hydrophobicity with activity.

- Computational docking : Map electrostatic potentials to identify key binding interactions (e.g., H-bonding with thiazole NH) .

Q. What crystallographic techniques are used to determine the solid-state structure of this compound?

- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths (C-S: ~1.74 Å; C-F: ~1.34 Å) and dihedral angles.

- Thermal analysis : DSC/TGA to assess stability (decomposition >200°C common for fluorinated thiazoles) .

Q. How can researchers address solubility challenges in formulation studies?

The hydrochloride salt improves aqueous solubility (~5 mg/mL at pH 3). For in vivo studies:

- Co-solvents : Use PEG-400 or cyclodextrins for parenteral administration.

- pH adjustment : Buffer to pH 4–5 to prevent precipitation .

Q. What strategies are employed to investigate metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.